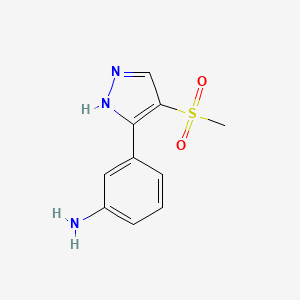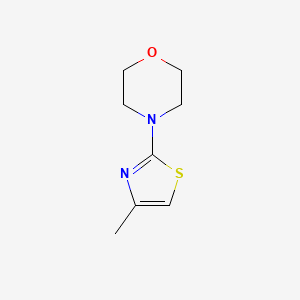![molecular formula C14H21ClN2O B2991260 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride CAS No. 1094622-48-6](/img/structure/B2991260.png)
1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
Protic hydroxylic ionic liquids with nitrogenous centers exhibit rapid proton migration between basic centers, characterized by low glass transition temperatures and high conductivity. These properties are pivotal in applications requiring high ionic mobility and thermal stability, such as electrolytes in battery technologies or solvents in catalysis processes (Shevchenko et al., 2017).
Anticancer Agents
Benzimidazole derivatives bearing an oxadiazole nucleus have shown significant in vitro anticancer activity. The synthesis of these compounds under microwave irradiation leads to efficient production of potential therapeutic agents. One particular compound demonstrated significant growth inhibition activity, indicating the potential for benzimidazole derivatives in cancer treatment (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
Novel benzimidazole compounds have demonstrated excellent corrosion inhibiting properties for mild steel in HCl solution, highlighting their potential as protective agents in industrial applications. These compounds exhibit strong adsorption to metal surfaces, significantly reducing corrosion rates (Chaouiki et al., 2020).
Basic Ionic Liquid Synthesis
The synthesis of tetrahydrobenzo[b]pyran derivatives using a basic ionic liquid highlights the utility of benzimidazole derivatives in promoting efficient, green, and one-pot chemical reactions. This approach underscores the role of these compounds in sustainable chemistry practices (Ranu, Banerjee, & Roy, 2008).
Non-dissociation in Propan-1-ol
Studies on the interaction of imidazolium ionic liquids with propan-1-ol reveal that ion pairs do not dissociate even at high dilution, affecting the solvent's hydrogen bonding network. This insight is crucial for understanding solvation dynamics and designing ionic liquid-based applications (Kiefer et al., 2020).
IL-5 Inhibitory Activity
Hydroxyethylaminomethylbenzimidazole analogs have been synthesized and evaluated for their IL-5 inhibitory activity, showing potent inhibitory action. These findings contribute to the development of new therapeutic agents for conditions mediated by IL-5 (Boggu, Kim, & Jung, 2019).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
1-(1-butylbenzimidazol-2-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-5-10-16-12-9-7-6-8-11(12)15-14(16)13(17)4-2;/h6-9,13,17H,3-5,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLLOJPYUAGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)
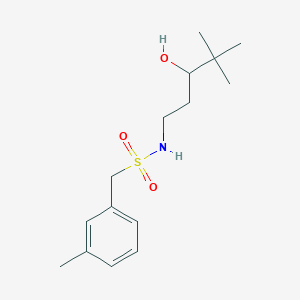
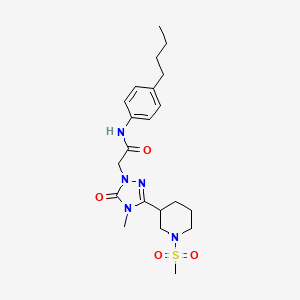
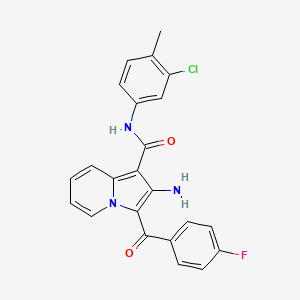
![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
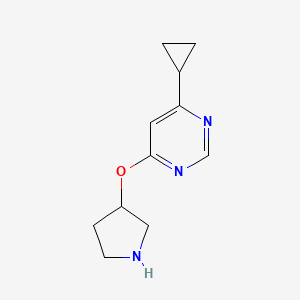
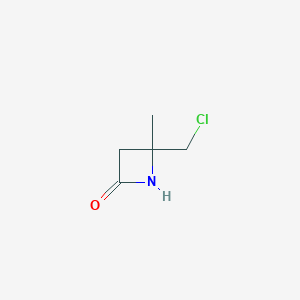
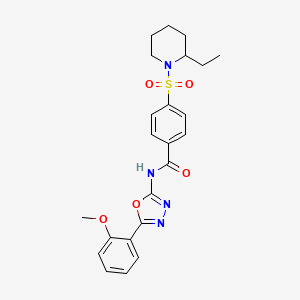
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)
